(S)-3-((苄氧羰基)氧唑烷-4-羧酸

描述

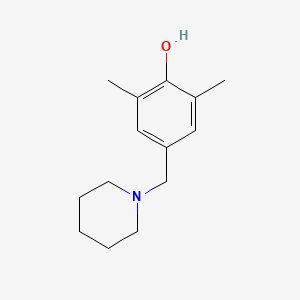

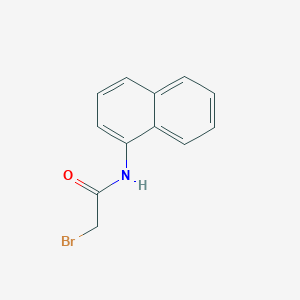

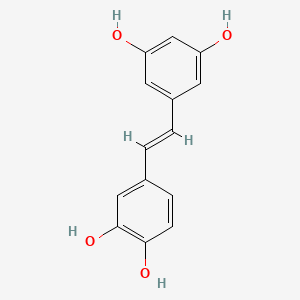

The compound (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid is a derivative of oxazolidinone, a class of compounds that have garnered interest due to their potential as building blocks in the synthesis of peptides and foldamers. These compounds are characterized by a five-membered ring containing nitrogen and oxygen atoms adjacent to each other. The specific structure of (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid suggests it could be a valuable intermediate in the synthesis of complex organic molecules.

Synthesis Analysis

The synthesis of related oxazolidinone derivatives has been described in the literature. For instance, the synthesis of oligomers containing trans-(4S,5R)-4-carboxybenzyl 5-methyloxazolidin-2-ones starts from benzyl-N-Boc-(3R)-aminobutanoate, followed by cyclization and rearrangement catalyzed by Sn(OTf)2 to yield the desired oxazolidinone . Another synthesis approach for a related compound, 4(S)-oxazolidineacetic acid, 2-oxo benzyl ester, involves a four-step process starting from L-Asp-OH, with the use of microwave irradiation and caesium carbonate as base to avoid by-product formation . These methods highlight the versatility and the synthetic challenges in preparing oxazolidinone derivatives.

Molecular Structure Analysis

The molecular structure of oxazolidinone derivatives is crucial for their function and potential applications. The 1H NMR spectra of synthesized oligomers suggest that these molecules can fold into ordered structures, where specific hydrogen atoms are positioned close to the carbonyl groups of adjacent rings . This ordered folding is significant for the compound's ability to control the formation of peptide bonds in a specific conformation, which is essential for designing foldamers with desired properties.

Chemical Reactions Analysis

Oxazolidinone derivatives can undergo various chemical reactions, which are essential for their incorporation into larger molecules. The asymmetric synthesis of (4S,5S)-2-oxo-4-phenyloxazolidine-5-carboxylic acid, for example, involves the stereoselective addition of phenylmagnesium bromide to an N-sulfinimine derived from chiral glyceraldehyde acetonide . This type of reaction showcases the reactivity of oxazolidinone derivatives and their utility in constructing chiral centers, which are important in the synthesis of biologically active compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazolidinone derivatives are influenced by their molecular structure. The conformational analysis of tetramers containing oxazolidinone motifs, using IR and 1H NMR, provides insights into the solution behavior of these compounds . Understanding these properties is essential for predicting the behavior of these compounds in various environments, which is critical for their application in drug design and materials science.

科学研究应用

伪肽折叠体

Tomasini 等人(2003 年)的一项研究引入了 2-氧代-1,3-氧唑烷-4-羧酸作为构象受限的构件,用于构建伪肽折叠体。这些折叠体合成至五聚体水平,表现出由分子内氢键稳定的螺旋构象,有望通过适当的功能化用于各种应用 (Tomasini 等,2003)。

合成与生物活性

Stabinsky 等人(2009 年)探索了 N-苄氧羰基-L-苏氨酸和 N-苄氧羰基-L-丝氨酸的环化以产生氧唑烷-4-羧酸衍生物。该方法用于合成类似 Tuftsin 等活性类似物,展示了含 N-末端 L-氧唑烷-4-羧酸残基的肽的高效且无外消旋的合成路线 (Stabinsky 等,2009)。

新型合成方法

Weber 等人(1992 年)报道了由 α-羟基醛、氨和第二个氧代化合物制备的 3-恶唑啉的合成和反应性。羧酸氯化物加到恶唑啉的亚甲基氨键上产生了各种酰基和烷氧基衍生物,表明氧唑烷衍生物在有机合成中的多功能性 (Weber 等,1992)。

固相肽合成

Wagner 和 Tilley(1990 年)描述了 β-羟基天冬氨酸衍生物的合成,该衍生物经过适当保护,可通过固相合成掺入肽中。这项工作强调了氧唑烷衍生物在制备复杂肽基结构中的效用 (Wagner & Tilley,1990)。

前药制剂

Bundgaard 和 Johansen(1982 年)研究了衍生自 (-)-麻黄碱或 (+)-伪麻黄碱和各种醛和酮的氧唑烷的水解动力学,评估了它们作为前药形式的适用性。他们的研究突出了氧唑烷作为 β-氨基醇或含羰基药物的前药候选物的潜力,为药物递送系统提供了一种创新方法 (Bundgaard & Johansen,1982)。

安全和危害

属性

IUPAC Name |

(4S)-3-phenylmethoxycarbonyl-1,3-oxazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO5/c14-11(15)10-7-17-8-13(10)12(16)18-6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,15)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRRRGBIMHQARMF-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(CO1)C(=O)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N(CO1)C(=O)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60350876 | |

| Record name | (4S)-3-[(Benzyloxy)carbonyl]-1,3-oxazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid | |

CAS RN |

97534-82-2 | |

| Record name | (-)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97534-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4S)-3-[(Benzyloxy)carbonyl]-1,3-oxazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1348558.png)

![Diethyl [cyano(phenyl)methyl]malonate](/img/structure/B1348568.png)

![Proline, 1-[(phenylamino)carbonyl]-](/img/structure/B1348589.png)